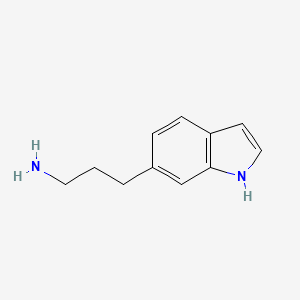![molecular formula C10H18O2 B13220900 {2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
{2-Oxaspiro[4.5]decan-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Oxaspiro[4.5]decan-3-yl}methanol is a chemical compound with the molecular formula C10H18O2. It is characterized by a spirocyclic structure, which includes an oxygen atom in the spiro ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanol can be achieved through several methods. One common approach involves the Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a cascade process to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{2-Oxaspiro[4.5]decan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming {2-Oxaspiro[4.5]decan-3-one}.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any carbonyl groups present.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like SOCl2 (Thionyl chloride) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield {2-Oxaspiro[4.5]decan-3-one}, while reduction can lead to various reduced spirocyclic compounds.
Aplicaciones Científicas De Investigación
{2-Oxaspiro[4.5]decan-3-yl}methanol has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of {2-Oxaspiro[4.5]decan-3-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
{1-Oxaspiro[4.5]decan-2-yl}methanol: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom and the hydroxyl group.
{2-Oxaspiro[4.5]decan-3-yl}methanamine: This compound features an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
{2-Oxaspiro[4.5]decan-3-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the 3-position. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-oxaspiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C10H18O2/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9,11H,1-8H2 |
Clave InChI |
QZUMAYPDPJRKMI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(OC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)






![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)

